molecular formula C10H11N3O2 B12898355 4-Amino-2-methyl-7-(methylamino)-1H-isoindole-1,3(2H)-dione CAS No. 58446-53-0

4-Amino-2-methyl-7-(methylamino)-1H-isoindole-1,3(2H)-dione

Cat. No.: B12898355
CAS No.: 58446-53-0
M. Wt: 205.21 g/mol
InChI Key: WRIYGCKALWNFSD-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-7-(methylamino)-1H-isoindole-1,3(2H)-dione is a chemical compound designed for research purposes, falling within the class of isoindoline-1,3-dione derivatives. This class of compounds is of significant interest in medicinal chemistry due to its diverse biological potential. Compounds with the isoindole-1,3-dione scaffold are frequently investigated as core structures for developing agents against neurodegenerative diseases. Research on analogous structures has shown that these derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are critical targets in Alzheimer's disease research, as regulating their activity helps maintain acetylcholine levels in the brain, which is essential for cognitive function . Furthermore, the isoindole-1,3-dione pharmacophore is explored for its anti-inflammatory properties. Related derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key players in the inflammatory process . Some phthalimide analogs have also been reported to exhibit activity in experimental models of inflammatory and neuropathic pain . The structure of this compound, which includes specific amino and methylamino substitutions, is intended to contribute to its affinity for biological targets and is a subject of ongoing scientific investigation. This product is intended for laboratory research use only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

58446-53-0

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

4-amino-2-methyl-7-(methylamino)isoindole-1,3-dione

InChI

InChI=1S/C10H11N3O2/c1-12-6-4-3-5(11)7-8(6)10(15)13(2)9(7)14/h3-4,12H,11H2,1-2H3

InChI Key

WRIYGCKALWNFSD-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=C(C=C1)N)C(=O)N(C2=O)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Dimethyl 4-hydroxyphthalate or dimethyl 3-amino-4-hydroxyphthalate are common starting esters.
  • Nitration of dimethyl 4-hydroxyphthalate yields dimethyl 4-hydroxy-3-nitrophthalate .
  • Reduction of the nitro group produces dimethyl 3-amino-4-hydroxyphthalate .
  • Hydrolysis of esters yields 3-amino-4-hydroxyphthalic acid .
  • Aminopiperidine derivatives or methylamine sources are used for amination steps.

Stepwise Synthesis

Step Reaction Conditions Notes
1 Nitration of dimethyl 4-hydroxyphthalate Use nitration reagents (e.g., HNO3/H2SO4) Introduces nitro group at 3-position
2 Reduction of nitro group to amino Fe/HCl, Zn/HOAc, or catalytic hydrogenation in methanol at 10-50°C Converts nitro to amino group
3 Hydrolysis of methyl esters Base (NaOH) or acid (HCl) in water/ethanol at 50-90°C Yields 3-amino-4-hydroxyphthalic acid
4 Cyclization with amines React 3-amino-4-hydroxyphthalic acid with methylamine or methylamino derivatives in presence of base (triethylamine) and solvent (acetic acid) at ~120°C Forms isoindole-1,3-dione ring with amino substituents
5 Deprotection (if protecting groups used) Lewis acids such as BCl3 or BBr3 Removes hydroxyl protecting groups

Representative Reaction Conditions

  • Nitration: Controlled temperature to avoid over-nitration.
  • Reduction: Mild conditions to preserve other functional groups.
  • Hydrolysis: Base or acid catalyzed, temperature optimized for complete ester cleavage.
  • Cyclization: Elevated temperature (~120°C) in organic acid solvent with organic base to promote ring closure.
  • Deprotection: Lewis acid treatment under anhydrous conditions.

Research Findings and Data

Yields and Purity

  • Reduction steps typically yield >80% pure amino intermediates.
  • Cyclization reactions yield isoindole-1,3-dione derivatives in 60-85% yield.
  • Crystallization from solvents such as ethanol or methanol is used for purification.

Analytical Characterization

  • IR Spectroscopy: Characteristic peaks for NH2 (~3400 cm⁻¹), C=O (~1700-1770 cm⁻¹), and aromatic CH.
  • NMR Spectroscopy: Signals corresponding to methyl, methylamino, and aromatic protons confirm substitution pattern.
  • Mass Spectrometry: Molecular ion peaks consistent with expected molecular weights.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Yield (%) Key Observations
1 Dimethyl 4-hydroxy-3-nitrophthalate Nitration (HNO3/H2SO4) ~75 Controlled nitration
2 Dimethyl 3-amino-4-hydroxyphthalate Fe/HCl or Zn/HOAc, MeOH, 25-50°C 80-90 Efficient reduction
3 3-Amino-4-hydroxyphthalic acid NaOH or HCl, H2O/EtOH, 50-90°C 85-95 Complete hydrolysis
4 4-Amino-2-methyl-7-(methylamino)-1H-isoindole-1,3(2H)-dione Methylamine, triethylamine, acetic acid, 120°C 60-85 Cyclization and amination
5 Final purification Crystallization from EtOH or MeOH - High purity product

Additional Notes

  • Protecting groups such as methyl esters are crucial to control reactivity during multi-step synthesis.
  • Use of organic bases like triethylamine facilitates amination and cyclization.
  • Lewis acid deprotection is selective and mild, preserving the isoindole core.
  • Reaction temperatures and solvents are optimized to maximize yield and purity.
  • Alternative reducing agents (samarium diiodide, hydrogenation) can be employed depending on scale and equipment.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-7-(methylamino)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Amino-2-methyl-7-(methylamino)-1H-isoindole-1,3(2H)-dione and related compounds:

Compound Name Core Structure Substituents Key Functional Groups Pharmacological Relevance
This compound Isoindole-1,3-dione 2-methyl, 4-amino, 7-methylamino Amino, methylamino, dione Potential anticancer/immunomodulator (inferred)
Pomalidomide Isoindole-1,3-dione 2-(2,6-dioxopiperidin-3-yl), 4-amino Amino, dione, piperidinyl-dione FDA-approved for multiple myeloma
2-(4-Acetylphenyl)isoindoline-1,3-dione Isoindoline-1,3-dione 4-acetylphenyl Acetyl, dione Intermediate in chalcone synthesis
2-(2-Chlorophenyl)-1H-isoindole-1,3(2H)-dione Isoindole-1,3-dione 2-chlorophenyl Chloro, dione Natural product derivative (unexplored bioactivity)
Dihydroxyindeno[1,2-b]indole derivatives (e.g., 4d’) Indenoindole-dione hybrid Hydroxy, cyclohexane-dione Hydroxy, dione Structural studies (planarity/H-bonding)

Structural and Electronic Comparisons

  • Substituent Effects: The amino and methylamino groups in the target compound enhance hydrogen-bonding capacity compared to chloro (e.g., 2-chlorophenyl derivative) or acetyl (e.g., 4-acetylphenyl derivative) substituents. This may improve solubility and target-binding affinity .
  • Core Planarity: The isoindole-1,3-dione system in the target compound is expected to exhibit planarity similar to dihydroxyindenoindole derivatives (mean deviation: 0.076 Å), which stabilizes intermolecular interactions (e.g., N–H⋯O bonds) .

Pharmacological Implications

  • Anticancer Activity: The amino group at position 4 is critical for cereblon E3 ligase binding in pomalidomide; the target compound’s methylamino group may alter substrate specificity .
  • Anti-inflammatory Potential: Isoindole-diones with electron-donating substituents (e.g., amino) exhibit TNF-α inhibition, a property worth exploring for this compound .

Biological Activity

4-Amino-2-methyl-7-(methylamino)-1H-isoindole-1,3(2H)-dione, also known as 4-Amino-2-methyl-7-(methylamino)isoindoline-1,3-dione , is a heterocyclic compound belonging to the isoindoline family. Its unique structure has attracted significant interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

PropertyValue
CAS Number 58446-53-0
Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name 4-amino-2-methyl-7-(methylamino)isoindole-1,3-dione
InChI Key WRIYGCKALWNFSD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound can modulate dopamine receptors , which is significant for potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. Additionally, it has been shown to inhibit β-amyloid protein aggregation , suggesting a role in Alzheimer's disease treatment .

1. Neuropharmacological Effects

Studies have demonstrated that this compound exhibits neuroprotective properties. It has been observed to enhance dopamine receptor activity, which may improve cognitive functions and reduce symptoms associated with neurodegenerative diseases .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays indicate that it can scavenge free radicals and reduce oxidative stress in neuronal cells, which is crucial for protecting against neurodegeneration .

3. Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound improved motor functions and cognitive performance in models of Parkinson's disease. The results indicated a significant increase in dopamine levels in the striatum, supporting its role as a dopamine receptor modulator .

Case Study 2: Anticancer Activity

In vitro studies using human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, confirming its potential as an anticancer agent .

Research Findings Summary

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Dopamine Modulation : Enhances dopamine receptor activity; potential applications in treating neurological disorders.
  • Antioxidant Activity : Effective in reducing oxidative stress and protecting neuronal cells.
  • Cytotoxic Effects : Induces apoptosis in various cancer cell lines; promising candidate for cancer therapy.

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